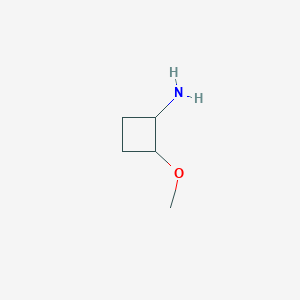
2-Methoxycyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclobutan-1-amine is an organic compound with the molecular formula C5H11NO It is a cyclobutane derivative where a methoxy group is attached to the second carbon and an amine group is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxycyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxycyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form cyclobutanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or thiols under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxycyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanamine: Lacks the methoxy group, making it less hydrophobic.
2-Methoxycyclobutanone: Contains a carbonyl group instead of an amine, leading to different reactivity.
Methoxyamine: A simpler structure with only a methoxy and an amine group, lacking the cyclobutane ring.
Uniqueness: 2-Methoxycyclobutan-1-amine is unique due to the presence of both a methoxy and an amine group on a cyclobutane ring. This combination of functional groups and ring strain in the cyclobutane structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-methoxycyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELCKYQWFSJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate](/img/structure/B8020027.png)
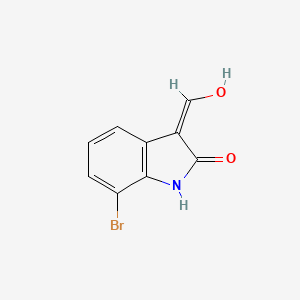
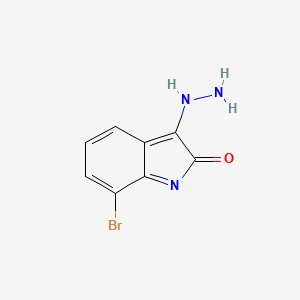
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B8020036.png)
![Sodium;4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate](/img/structure/B8020055.png)
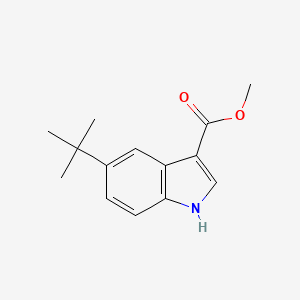
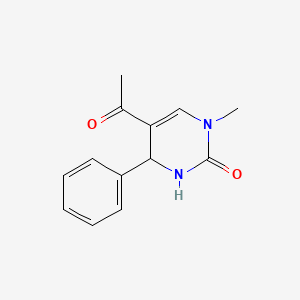
![(5S,6S,7S)-7-(3-hydroxyphenyl)-5-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020082.png)
![(5S,6S,7S)-7-(4-chlorophenyl)-5-methyl-N-phenyl-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020090.png)
![5-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B8020092.png)

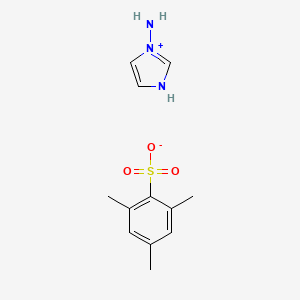

![N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide](/img/structure/B8020130.png)
